molecular formula C23H19N5O3S2 B11253265 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B11253265
M. Wt: 477.6 g/mol
InChI Key: CUQPPHHICBRWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features multiple functional groups, including benzoxazole, oxadiazole, thiazole, and propanamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of Benzoxazole Derivative: This step involves the reaction of o-aminophenol with carbon disulfide and potassium hydroxide to form 2-mercaptobenzoxazole.

    Oxadiazole Ring Formation: The intermediate benzoxazole derivative is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.

    Thiazole Ring Formation: The oxadiazole intermediate is further reacted with 4-methylphenyl isothiocyanate to form the thiazole ring.

    Final Coupling Reaction: The final step involves coupling the thiazole intermediate with propanoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: The hydrogen atoms in the aromatic rings can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.

Scientific Research Applications

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticonvulsant, antimicrobial, and anticancer agent.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H19N5O3S2

Molecular Weight

477.6 g/mol

IUPAC Name

3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C23H19N5O3S2/c1-14-6-8-15(9-7-14)17-12-32-22(24-17)27-20(29)10-11-21-26-19(28-31-21)13-33-23-25-16-4-2-3-5-18(16)30-23/h2-9,12H,10-11,13H2,1H3,(H,24,27,29)

InChI Key

CUQPPHHICBRWON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=NC(=NO3)CSC4=NC5=CC=CC=C5O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.